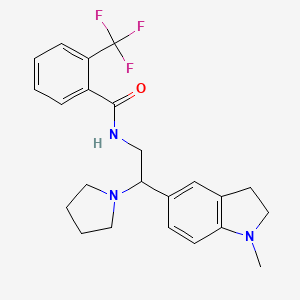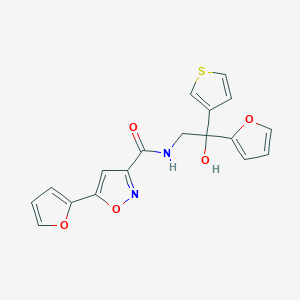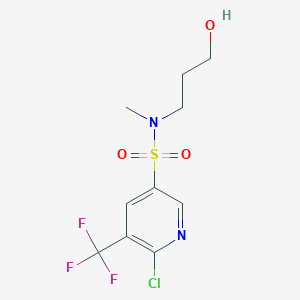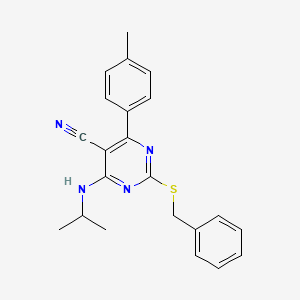
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole, also known as BML-275, is a small-molecule inhibitor of the enzyme AMP-activated protein kinase (AMPK). It was first synthesized in 2004 by researchers at the University of Dundee in Scotland. Since then, BML-275 has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole works by inhibiting the activity of AMPK, which is a key regulator of cellular energy metabolism. By inhibiting AMPK, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole can alter the metabolic pathways that cells use to produce energy, leading to a decrease in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to have a number of biochemical and physiological effects. In addition to its effects on cellular energy metabolism, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. It has also been shown to inhibit the activity of NF-kappaB, a transcription factor that plays a key role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole is its specificity for AMPK. Unlike other compounds that target AMPK, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole does not affect other kinases or signaling pathways. This makes it a valuable tool for studying the role of AMPK in various biological processes. However, one limitation of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole is its relatively low potency. In order to achieve significant inhibition of AMPK activity, relatively high concentrations of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole are required.
Orientations Futures
There are several potential future directions for research on 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole. One area of interest is its potential use in combination with other drugs or therapies. For example, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to enhance the anti-cancer effects of certain chemotherapy drugs. Another area of interest is the development of more potent and selective AMPK inhibitors. Finally, further research is needed to fully understand the physiological and biochemical effects of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole, particularly in the context of different disease states.
Méthodes De Synthèse
The synthesis of 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole involves several steps, including the reaction of 2-bromo-4-methylphenylboronic acid with 2,4-dimethylpyrazole-3-carboxaldehyde, followed by the reaction of the resulting product with 2-methylphenylboronic acid. The final product is obtained through a series of purification and isolation steps.
Applications De Recherche Scientifique
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been used in a wide range of scientific research applications, including cancer research, metabolic disorders, and cardiovascular disease. In cancer research, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In metabolic disorders, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been studied for its potential use in treating obesity and type 2 diabetes. In cardiovascular disease, 4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole has been shown to protect against ischemia-reperfusion injury in the heart.
Propriétés
IUPAC Name |
4-bromo-3,5-bis(2-methylphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-11-7-3-5-9-13(11)16-15(18)17(20-19-16)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAFHMKVFLZKUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=NN2)C3=CC=CC=C3C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(thiazol-2-yl)acetamide](/img/structure/B2853323.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2853326.png)

![diethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2853328.png)
![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2853330.png)
![N-cyclohexyl-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2853331.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2853333.png)
![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2853339.png)
![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2853341.png)




